Phenaglycodol
CAS No.: 79-93-6
Cat. No.: VC0539367
Molecular Formula: C11H15ClO2
Molecular Weight: 214.69 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79-93-6 |
---|---|
Molecular Formula | C11H15ClO2 |
Molecular Weight | 214.69 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-3-methylbutane-2,3-diol |
Standard InChI | InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3 |
Standard InChI Key | HTYIXCKSEQQCJO-UHFFFAOYSA-N |
SMILES | CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O |
Canonical SMILES | CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O |
Appearance | Solid powder |
Introduction
Property | Value | Source |
---|---|---|
Molecular Weight | 214.69 g/mol | |
CAS Number | 79-93-6 | |
Solubility | Freely soluble in chloroform | |
Partition Coefficient | LogP: 1.92 (predicted) | |
Melting Point | 103–105°C |
Pharmacological Mechanisms and Therapeutic Indications
Originally classified as a tranquilizer, Phenaglycodol exhibits dose-dependent CNS depression through dual mechanisms:
-
GABAergic Modulation: Enhances γ-aminobutyric acid (GABA) receptor currents at 20–50 mg/kg doses in feline models, paralleling meprobamate's action but with faster onset .
-
Glutamate Antagonism: At higher doses (>80 mg/kg), demonstrates non-competitive NMDA receptor blockade, contributing to anticonvulsant effects in murine seizure models .
Animal studies revealed interspecies variability in therapeutic indices:
-
Cats: 20 mg/kg intraperitoneal (i.p.) suppressed pentylenetetrazol-induced seizures .
-
Mice: 55–80 mg/kg i.p. required for comparable anticonvulsant activity .
-
Monkeys: Oral efficacy at 50–100 mg/kg with reduced motor coordination .
Analytical Quantification Methods
Snell's 1968 infrared spectrophotometric method remains the gold standard for Phenaglycodol analysis . The protocol involves:
-
Sample Preparation: Liquid-liquid partitioning between chloroform and alkaline aqueous phase (pH 10.5) to isolate the drug from tablet/capsule matrices.
-
Quantitation: Baseline correction at 9.85 μm (1015 cm⁻¹) using carbon disulfide as reference.
-
Validation: Collaborator trials showed ±1.88% RSD for tablets and ±1.61% for capsules .
Table 2: Analytical Performance Characteristics
Parameter | Tablet Analysis | Capsule Analysis |
---|---|---|
Linearity Range | 2–20 mg/mL | 5–50 mg/mL |
LOD | 0.5 mg/mL | 1.2 mg/mL |
Recovery | 98.7% | 97.9% |
Hepatic Metabolism and Enzyme Induction
Phenaglycodol exhibits complex pharmacokinetic interactions:
-
Autoinduction: Repeated administration (130 mg/kg i.p. in rats) upregulates CYP450 isoforms, accelerating its own metabolism and reducing serum/brain concentrations by 40% within 72 hours .
-
Cross-Induction: Co-administration with phenobarbital synergistically enhances meprobamate metabolism through shared CYP2B1/2 induction pathways .
Kato's seminal work demonstrated differential enzyme induction timelines:
-
Phenaglycodol/Phenobarbital: Significant CYP450 activity increase within 24 hours .
-
Steroid Hormones: Require 4–5 days for comparable induction, suggesting distinct nuclear receptor mechanisms .
Synthetic Chemistry and Industrial Production
Two industrial synthesis routes dominate production:
Method A: Strecker Synthesis
-
p-Chloroacetophenone + KCN → Cyanohydrin intermediate
-
Acid-catalyzed hydration to p-chloroatrolactamide
-
Alkaline hydrolysis to p-chloroatrolactic acid
-
Esterification → Ethyl p-chloroatrolactate
Method B: Pinacol Coupling
-
Mg-mediated coupling of p-chloroacetophenone and acetone
Table 3: Synthesis Route Comparison
Parameter | Strecker Route | Pinacol Route |
---|---|---|
Yield | 28% | 40% |
Step Count | 5 | 2 |
Byproduct Toxicity | High (CN⁻) | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume